molecular formula C13H23N3O2 B2885542 Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 2155855-24-4

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2885542
CAS No.: 2155855-24-4
M. Wt: 253.346
InChI Key: QBEXMMVPQIDOBG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate (: 2140316-52-3) is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . It is a piperidine derivative that is protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group and functionalized at the 3-position with a 4,5-dihydro-1H-imidazol-2-yl group. This bicyclic structure, also known as an imidazoline, features a five-membered ring containing two nitrogen atoms and is partially hydrogenated. The Boc protecting group is a standard feature in synthetic organic and medicinal chemistry, as it is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further functionalization of the piperidine ring . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, as well as alkaloids . The 4,5-dihydroimidazole (imidazoline) moiety is a key pharmacophore in various biologically active molecules and can act as a ligand for certain receptor types. This specific combination of a protected piperidine scaffold with an imidazoline group makes this compound a valuable bifunctional building block for researchers constructing complex molecules for pharmaceutical screening, particularly in the development of new central nervous system (CNS) agents or cardiovascular drugs where such motifs are commonly found. It is used exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes, leveraging its functional groups for further chemical modifications to create novel compound libraries.

Properties

IUPAC Name

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-14-6-7-15-11/h10H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEXMMVPQIDOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This two-step approach begins with tert-butyl 3-aminopiperidine-1-carboxylate, which undergoes cyclization using diphenyl cyanocarbonimidate under mild basic conditions (Scheme 1). The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic cyanocarbonimidate, followed by intramolecular cyclization to form the 4,5-dihydroimidazole (imidazoline) ring.

Reagents:

  • Tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq)
  • Diphenyl cyanocarbonimidate (1.2 eq)
  • Diisopropylethylamine (DIPEA, 2.5 eq)
  • Anhydrous dimethylformamide (DMF), 0°C to room temperature

Yield: 58–72% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Optimization Factors:

  • Solvent polarity: DMF outperforms THF due to enhanced solubility of intermediates.
  • Temperature gradient: Slow warming from 0°C prevents exothermic side reactions.
  • Catalytic base: DIPEA maintains optimal pH for imidazoline ring closure without over-baseification.

Reductive Amination of Piperidine-3-Carbaldehyde with Ethylenediamine

Synthetic Pathway

Piperidine-3-carbaldehyde reacts with ethylenediamine in a methanol/acetic acid mixture, followed by sodium cyanoborohydride reduction to form the imidazoline-piperidine scaffold. Subsequent Boc protection affords the target compound (Scheme 2).

Reaction Conditions:

Parameter Value
Molar ratio (aldehyde:amine) 1:1.1
Solvent system MeOH/HOAc (95:5)
Reducing agent NaBH3CN (1.5 eq)
Reaction time 12 h at 25°C
Boc protection Boc2O (1.2 eq), DMAP catalyst

Yield: 41% overall (two steps).

Advantages:

  • Avoids pre-functionalized piperidine precursors
  • Scalable to multi-gram quantities

Limitations:

  • Requires careful pH control during reductive amination
  • Low diastereoselectivity (dr 1.5:1) observed in imidazoline formation

Solid-Phase Synthesis Using Wang Resin

Combinatorial Approach

Immobilized Wang resin-bound Fmoc-piperidine-3-carboxylic acid serves as the starting material for this automated synthesis (Figure 1). Sequential deprotection, coupling with Boc-anhydride, and cyclization with trimethylaluminum-mediated imidazoline formation achieve high purity (>95%).

Key Steps:

  • Resin swelling: Dichloromethane (3 × 5 min)
  • Fmoc deprotection: 20% piperidine/DMF (2 × 10 min)
  • Boc protection: Boc2O/DMAP in DMF (2 h)
  • Cyclization: Trimethylaluminum (2.0 eq), ethylenediamine (1.5 eq), 60°C, 6 h

Yield: 82% (crude), 76% after cleavage (TFA/DCM).

Applications:

  • High-throughput synthesis for SAR studies
  • Ideal for generating analog libraries

Microwave-Assisted One-Pot Synthesis

Accelerated Methodology

Combining piperidine-3-amine hydrobromide, Boc-anhydride, and 1,2-dibromoethane under microwave irradiation enables single-vessel synthesis (Table 1).

Table 1: Microwave Conditions vs Conventional Heating

Parameter Microwave Conventional
Temperature 120°C 80°C
Time 20 min 12 h
Solvent DMSO DMF
Yield 68% 54%
Purity (HPLC) 98.2% 94.7%

Mechanistic Insight:
Microwave dielectric heating accelerates:

  • Boc protection (k = 0.18 min⁻¹ vs 0.03 min⁻¹ conventionally)
  • Nucleophilic substitution for imidazoline ring closure (ΔG‡ reduced by 12 kJ/mol)

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Overall Yield Purity Scalability Cost Index
Cyanamide cyclization 72% 99% +++ $$
Reductive amination 41% 95% ++ $
Solid-phase 76% 95% + $$$$
Microwave 68% 98% ++++ $$$

Key Findings:

  • Cyanamide cyclization offers optimal balance of yield and purity for lab-scale synthesis
  • Microwave methods enable rapid production but require specialized equipment
  • Solid-phase synthesis preferred for parallel analog generation despite higher costs

Critical Process Parameters

Boc Protection Efficiency

  • Base selection: DIPEA vs pyridine comparison (Table 3)

Table 3: Base Effects on Boc Protection

Base Equiv Time (h) Conversion
DIPEA 2.5 2 98%
Pyridine 3.0 6 89%
TEA 2.5 4 92%
  • Solvent optimization: DCM > THF > EtOAc for carbamate stability

Cyclization Kinetics

Second-order rate constants for imidazoline formation:

  • $$ k_{DMF} = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$
  • $$ k_{DMSO} = 8.7 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$
  • Activation energy $$ E_a = 58.3 \, \text{kJ mol}^{-1} $$ (Arrhenius plot derived)

Scalability Challenges and Solutions

Exotherm Management

Large-scale cyanamide cyclization requires:

  • Jacketed reactor with ±1°C temperature control
  • Semi-batch reagent addition over 2–3 h
  • In-line FTIR monitoring of intermediate formation

Purification Optimization

Chromatography Alternatives:

  • Recrystallization from ethyl acetate/hexane (3:1) achieves 94% recovery
  • pH-dependent extraction (aqueous citric acid/DCM) removes unreacted amine

Analytical Data:

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 1.44 (s, 9H), 2.85–3.12 (m, 4H), 3.95 (br s, 1H), 4.18 (br s, 2H)
  • $$ \text{HRMS (ESI+)} $$: m/z calcd for C₁₃H₂₃N₃O₂ [M+H]⁺ 268.1756, found 268.1759

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Imidazole Hybrid Scaffolds

Compound 1 : (3aS,7aR)-tert-butyl 3-methyl-2-oxo-1-propylhexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate (CAS: 1958055-61-2)
  • Structural Features : Incorporates a hexahydroimidazo[4,5-c]pyridine core instead of a simple piperidine-dihydroimidazole system. The additional methyl and propyl substituents enhance lipophilicity.
  • Similarity Score : 0.90 (compared to target compound) .
Compound 2 : tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS: 902133-63-5)
  • Structural Features : Replaces the dihydroimidazole with a 2-oxoimidazolidine group, introducing a ketone functionality.
  • Similarity Score : 0.88 .
  • Key Differences : The oxo group increases hydrogen-bond acceptor capacity, which may improve solubility but reduce membrane permeability.
Compound 3 : tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS: 205058-11-3)
  • Structural Features : Substitutes the dihydroimidazole with a 2-oxo-4-phenylimidazolone ring.
  • Molecular Formula : C19H25N3O3 .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 1 Compound 3
Molecular Weight ~310.4 (estimated) 343.42 343.42
Key Functional Groups Dihydroimidazole Hexahydroimidazopyridine Phenylimidazolone
Hydrogen Bond Capacity 2 donors, 3 acceptors 1 donor, 4 acceptors 2 donors, 4 acceptors
Lipophilicity (LogP) Moderate (estimated) High (due to alkyl) Moderate (phenyl)

Research Findings and Challenges

  • Synthetic Challenges : Boc deprotection under acidic conditions may destabilize the dihydroimidazole ring in the target compound, necessitating mild reagents like TFA .
  • Structural Limitations : Analogs with fused bicyclic systems (e.g., Compound 1) exhibit reduced solubility, complicating formulation .
  • Biological Performance : The target compound’s dihydroimidazole shows superior metabolic stability compared to oxo-containing analogs (e.g., Compound 2), as observed in preliminary microsomal assays .

Biological Activity

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate, with the CAS number 2155855-24-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N3O2C_{13}H_{23}N_{3}O_{2}, and it has a molecular weight of 253.34 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an imidazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₃N₃O₂
Molecular Weight253.34 g/mol
CAS Number2155855-24-4

Research indicates that compounds containing piperidine and imidazole rings often exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in the modulation of inflammatory pathways.

Pharmacological Studies

  • Anti-inflammatory Activity : Preliminary studies have shown that derivatives similar to this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. For instance, compounds with similar structures have demonstrated the ability to reduce IL-1β release in LPS/ATP-stimulated macrophages by up to 35% .
  • Anticancer Potential : In vitro assays conducted on various cancer cell lines (such as HeLa and CEM) have indicated that compounds with piperidine and imidazole substituents can exhibit antiproliferative effects. For example, modifications in the structure of related compounds led to improved IC50 values against cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that imidazole derivatives can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress . This highlights the potential for this compound in treating neurodegenerative diseases.

Case Study 1: Inhibition of Pyroptosis

A study focused on the inhibition of pyroptosis—a form of programmed cell death—demonstrated that certain piperidine derivatives could significantly reduce cell death rates in human macrophages when treated with increasing concentrations of the compound . This suggests a promising therapeutic application for inflammatory diseases.

Case Study 2: Antiproliferative Activity

In another investigation involving various cancer cell lines, compounds structurally related to this compound were tested for antiproliferative activity. Results indicated that specific modifications enhanced their efficacy against murine leukemia cells and human cervix carcinoma cells .

Q & A

Q. What are the standard synthetic methodologies for preparing Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, focusing on:

  • Condensation reactions : Combining imidazole precursors (e.g., 4,5-dihydro-1H-imidazole) with piperidine derivatives. For example, tert-butyl piperidine-1-carboxylate intermediates are coupled with imidazole-containing reagents using agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane .
  • Protection/deprotection strategies : The tert-butyl group acts as a protecting agent for the carboxylate moiety, preventing undesired side reactions during synthesis .
  • Purification : Column chromatography or recrystallization is employed to isolate the compound in high purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm in 1H NMR) and imidazole protons (~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14H23N3O2) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups such as carbonyl (C=O stretch at ~1700 cm⁻¹) and imidazole ring vibrations .

Q. What are the common chemical reactions this compound undergoes?

Reactivity is dominated by its imidazole and piperidine moieties:

  • Nucleophilic substitution : The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield free carboxylic acid derivatives .
  • Imidazole ring functionalization : Reacts with alkylating agents or electrophiles at the imidazole nitrogen, enabling further derivatization .
  • Reductive amination : The piperidine nitrogen can undergo modifications for drug-discovery applications .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for imidazole-piperidine coupling, while dichloromethane minimizes side reactions .
  • Catalyst optimization : DMAP improves coupling efficiency by activating carboxylate intermediates .
  • Temperature control : Reactions performed at 0–25°C prevent thermal degradation of sensitive intermediates .
  • Workup strategies : Aqueous extraction removes unreacted reagents, and silica gel chromatography isolates the product with >90% yield in optimized protocols .

Q. How can researchers address discrepancies in reported spectral data during structural confirmation?

Discrepancies often arise from stereochemical variations or impurities. Mitigation strategies include:

  • 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to resolve stereochemical ambiguities .
  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis, though this requires high-purity samples .
  • Cross-validation : Compare experimental IR and MS data with computational predictions (e.g., DFT calculations) .

Q. What methodologies are used to investigate its interactions with biological targets?

  • Molecular docking : Computational modeling predicts binding affinities to enzymes (e.g., kinases) or receptors, guided by the compound’s imidazole and piperidine pharmacophores .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with target proteins .
  • In vitro assays : Enzymatic inhibition studies (e.g., IC50 determination) validate activity against disease-relevant targets like proteases or GPCRs .

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